molecular formula C12H18FNO B12111519 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine

Cat. No.: B12111519
M. Wt: 211.28 g/mol
InChI Key: KZOAYRCZMDCIBO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine: m-Fluoroisopropoxyamphetamine , is a chemical compound with the following structure:

CH3N(CH3)C6H4CH2OCH(CH3)C2H5\text{CH}_3\text{N}(CH_3)\text{C}_6\text{H}_4\text{CH}_2\text{O}\text{CH}(CH_3)\text{C}_2\text{H}_5 CH3​N(CH3​)C6​H4​CH2​OCH(CH3​)C2​H5​

This compound belongs to the class of arylalkylamines and contains a fluorine-substituted phenyl ring attached to an isopropoxy group. It exhibits interesting pharmacological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:

    Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.

Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions:

    Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.

  • Other reactions may include oxidation, reduction, and substitution processes.
Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.

    Neuroscience: Investigated for its effects on neurotransmitter systems.

    Organic Synthesis: Used as a building block in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

    2-(3-Fluorophenyl)ethylamine: Similar in structure but lacks the isopropoxy group.

    2-(3-Fluorophenyl)propylamine: Another related compound with a longer alkyl chain.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3

InChI Key

KZOAYRCZMDCIBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=CC(=CC=C1)F

Origin of Product

United States

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